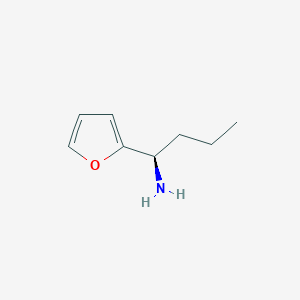
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C₁₀H₁₁ClO It is a derivative of tetrahydronaphthalene, featuring a chlorine atom at the 5-position and a hydroxyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol involves the catalytic hydrogenation of 5-chloronaphthol. This reaction typically requires a suitable catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under controlled conditions . The reaction proceeds as follows:
[ \text{5-Chloronaphthol} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalyst systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the chlorine atom, yielding tetrahydronaphthol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often employed.
Major Products
Oxidation: 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-one
Reduction: 1,2,3,4-tetrahydronaphthalen-1-ol
Substitution: 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (if methoxide is used)
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Contains an amine group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H11ClO |
|---|---|
Molekulargewicht |
182.64 g/mol |
IUPAC-Name |
5-chloro-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11ClO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10,12H,2-3,6H2 |
InChI-Schlüssel |
ARFDBIRZLJNOPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)C(=CC=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13053135.png)
![6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13053142.png)

![(2-Cyclohexylbenzo[D]oxazol-5-YL)methanamine](/img/structure/B13053150.png)


![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine](/img/structure/B13053160.png)




